molecular formula C9H7NO B8771650 (S)-p-Cyanostyrene oxide

(S)-p-Cyanostyrene oxide

Cat. No. B8771650
M. Wt: 145.16 g/mol
InChI Key: WLNIRLBZLAAEAQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291475B1

Procedure details

NaBH4 (1.6 g; 40 mmol) was added to a stirred solution of 4-cyanophenacyl bromide (8.8 g; 40 mmol) in THF (100 mL), and the reaction mixture was stirred until tic indicated that the reaction was complete. The solvent was evaporated and the residue partitioned between DCM and H2O, and the organic layer was separated, dried and concentrated. The residue was treated with K2CO3 (0.08 mol) in MeCN (85 mL) at room temperature overnight. The solvent was removed on a rotary evaporator and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with H2O (2×100 mL), separated and dried to give the sub-title compound in 90% overall yield.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9](=[O:12])[CH2:10]Br)=[CH:7][CH:6]=1)#[N:4].C([O-])([O-])=O.[K+].[K+]>C1COCC1.CC#N>[O:12]1[CH2:10][CH:9]1[C:8]1[CH:13]=[CH:14][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
8.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM and H2O
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between CH2Cl2 and H2O
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×100 mL)
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06291475B1

Procedure details

NaBH4 (1.6 g; 40 mmol) was added to a stirred solution of 4-cyanophenacyl bromide (8.8 g; 40 mmol) in THF (100 mL), and the reaction mixture was stirred until tic indicated that the reaction was complete. The solvent was evaporated and the residue partitioned between DCM and H2O, and the organic layer was separated, dried and concentrated. The residue was treated with K2CO3 (0.08 mol) in MeCN (85 mL) at room temperature overnight. The solvent was removed on a rotary evaporator and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with H2O (2×100 mL), separated and dried to give the sub-title compound in 90% overall yield.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9](=[O:12])[CH2:10]Br)=[CH:7][CH:6]=1)#[N:4].C([O-])([O-])=O.[K+].[K+]>C1COCC1.CC#N>[O:12]1[CH2:10][CH:9]1[C:8]1[CH:13]=[CH:14][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
8.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM and H2O
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between CH2Cl2 and H2O
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×100 mL)
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.